![molecular formula C24H25N7O B14949123 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B14949123.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE is a complex organic compound that features a benzoxazole moiety linked to a phenyl group, which is further connected to a triazine ring substituted with pyrrolidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Coupling with Phenyl Group: The benzoxazole derivative is then coupled with a phenyl group through a Suzuki or Heck coupling reaction.
Formation of the Triazine Ring: The phenyl-benzoxazole intermediate is reacted with cyanuric chloride to form the triazine ring.
Substitution with Pyrrolidinyl Groups: Finally, the triazine ring is substituted with pyrrolidinyl groups using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole and phenyl groups.
Reduction: Reduced forms of the triazine ring.
Substitution: Substituted triazine derivatives with various functional groups.
科学的研究の応用
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Studied for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, while the triazine ring can interact with enzymes or receptors, modulating their activity. The pyrrolidinyl groups enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[4,6-DI(1-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]AMINE
- N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE
Uniqueness
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE is unique due to its specific combination of benzoxazole, phenyl, and triazine moieties, which confer distinct chemical and biological properties. The presence of pyrrolidinyl groups further enhances its solubility and potential interactions with biological targets.
特性
分子式 |
C24H25N7O |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H25N7O/c1-2-8-20-19(7-1)26-21(32-20)17-9-11-18(12-10-17)25-22-27-23(30-13-3-4-14-30)29-24(28-22)31-15-5-6-16-31/h1-2,7-12H,3-6,13-16H2,(H,25,27,28,29) |
InChIキー |
HCSCANKAWCVRTR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)N6CCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


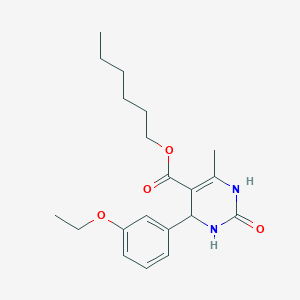
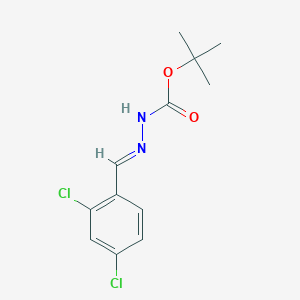
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B14949055.png)
![1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B14949057.png)
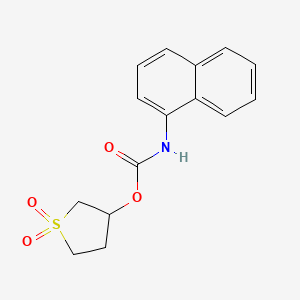
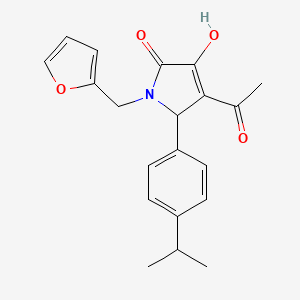
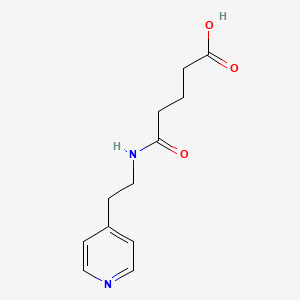

![1-[3-Acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-toluidino)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949098.png)
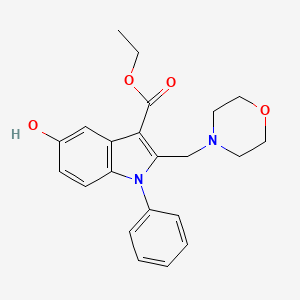
![1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B14949110.png)

![N-(naphthalen-1-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949117.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile](/img/structure/B14949130.png)
